2-(8-((2-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Description
2-(8-((2-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O3S and its molecular weight is 379.82. The purity is usually 95%.
BenchChem offers high-quality 2-(8-((2-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-((2-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Thiourea-acetamides are used as starting materials for synthesizing various heterocycles, indicating potential applications of similar compounds in the synthesis of biologically active molecules. The synthesis processes often involve cascade reactions, highlighting the versatility of thiourea-acetamides in chemical transformations (Schmeyers & Kaupp, 2002).
Enhancement of Phleomycin's Lethal Effect
Certain purine derivatives have been synthesized to enhance the lethal effect of phleomycin on bacterial cultures, suggesting possible applications in developing antimicrobial agents or in studies related to DNA damage and repair mechanisms (Bhushan et al., 1975).
PET Imaging Studies
Fluorine-18 labeled PET ligands, similar in structure to the compound , have been evaluated for their potential in imaging translocator protein (TSPO) expression in the brain, particularly in the context of neurological diseases and brain injuries. This highlights possible research applications in neuroimaging and the study of neuroinflammation (Yui et al., 2010).
Antagonist Ligand for A2B Adenosine Receptors
Compounds have been developed as selective antagonist ligands for A2B adenosine receptors, indicating potential applications in studying receptor functions and in the development of therapeutics targeting cardiovascular diseases, cancer, and inflammatory disorders (Baraldi et al., 2004).
properties
IUPAC Name |
2-[8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(6-10(17)22)15(18-12)25-7-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRWTNZCJFAUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((2-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide |
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